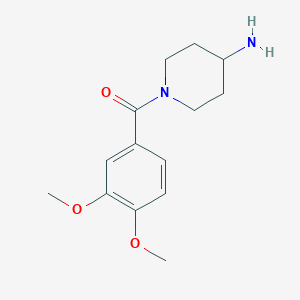

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O3. It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzoyl group.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzoyl group is substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)piperidin-4-amine: This compound has a similar structure but lacks the benzoyl group. It may exhibit different chemical and biological properties.

1-(3,4-Dimethoxybenzoyl)piperidine: This compound lacks the amine group on the piperidine ring, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

1-(3,4-Dimethoxybenzoyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group. Its molecular formula is C15H20N2O3, and it is often encountered in its hydrochloride salt form, which enhances solubility and stability for research purposes.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it could function as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels within cells . This interaction is particularly relevant in the context of treating diseases such as African trypanosomiasis and Chagas disease, where selective inhibition of parasite-specific PDEs can provide therapeutic benefits while minimizing side effects associated with human PDE inhibition .

Antiparasitic Activity

This compound has shown promising results in vitro against Trypanosoma brucei, the causative agent of sleeping sickness. In studies involving mouse models, compounds structurally related to it were evaluated for their ability to inhibit TbrPDEB1 and TbrPDEB2 enzymes. These enzymes are crucial for the survival of the parasite and represent potential drug targets .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar piperidine derivatives have been reported to inhibit key cancer-related pathways, such as those mediated by lysine-specific demethylase 1 (LSD1), which is implicated in various cancers due to its role in histone methylation regulation . Compounds with similar structures have demonstrated IC50 values as low as 29 nM against LSD1, indicating a strong potential for further investigation into their anticancer properties .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on compounds related to this compound. The following table summarizes key findings from various studies:

| Compound Name | Target Enzyme | IC50 Value | Selectivity | Notes |

|---|---|---|---|---|

| This compound | TbrPDEB1 | TBD | TBD | Potential for selective inhibition |

| Similar Piperidine Derivative | LSD1 | 29 nM | >160× vs MAO A/B | High selectivity and potency |

| Related Compound A | T. brucei | TBD | TBD | Demonstrated efficacy in vivo |

TBD indicates that specific values are yet to be determined or published.

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(3,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H20N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-7-5-11(15)6-8-16/h3-4,9,11H,5-8,15H2,1-2H3 |

InChI Key |

KUUGWWSIUPROEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.